6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-2,4,8H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCSXAUMFOOIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis and sourcing from specialized chemical manufacturers . These methods ensure the compound is available in large quantities for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The specific conditions depend on the desired reaction and the target product.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and chemical properties .
Scientific Research Applications
6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, leading to its observed biological activities . The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Substituent Variations: Chloro vs. Alkyl Groups
6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 26018-64-4) serves as a key analog.
This eliminates hydrogen-bonding capacity critical for receptor binding, likely reducing pharmacological activity .
Functional Group Modifications: Carboxylic Acid vs. Ester
Methyl 6-chlorooxoindoline-3-carboxylate (CAS 151056-78-9) replaces the dihydrobenzofuran core with an indoline system and substitutes the carboxylic acid with an ester. The ester group improves membrane permeability but requires hydrolysis for activation, making it a prodrug candidate. The indoline system’s planar structure may alter binding to targets like PPAR receptors compared to the constrained dihydrobenzofuran .
Bioisosteric Replacements: Chloro vs. Hydroxyl Groups
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) shares a carboxylic acid group but lacks the dihydrobenzofuran scaffold. Its hydroxyl groups confer antioxidant activity but reduce metabolic stability compared to the chloro-substituted compound. The chloro group in 6-chloro-2,3-dihydrobenzofuran-2-carboxylic acid likely enhances stability and target selectivity, particularly in NF-κB inhibition .
Physical and Chemical Properties Comparison
*Estimated values based on substituent contributions.
Biological Activity
6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid is a member of the benzofuran family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-tumor, antibacterial, and anti-inflammatory applications. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Benzofuran derivatives, including this compound, have been shown to interact with multiple biochemical pathways:
- Ion Channel Modulation : These compounds inhibit sodium ion influx in cardiac tissues, affecting conduction velocity and sinus node autonomy.
- Receptor Interaction : Some derivatives act as selective agonists for peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and glucose homeostasis .
- Antioxidant Activity : Benzofurans exhibit antioxidant properties that may protect against oxidative stress-related damage.
Pharmacological Effects
The pharmacological profile of this compound includes a range of activities:
- Anticancer : Several studies indicate that benzofuran derivatives possess significant cytotoxicity against various cancer cell lines. For instance, derivatives have been shown to inhibit NF-κB activity and reduce tumor cell proliferation in vitro and in vivo .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| ACHN (renal) | 5.0 | Cytotoxic |
| HCT15 (colon) | 4.5 | Cytotoxic |
| MCF-7 (breast) | 6.0 | Cytotoxic |
- Antimicrobial : Research has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL for certain derivatives .
Case Studies
- Antitumor Activity : A study evaluated the anticancer potential of various benzofuran derivatives, including those derived from this compound. The compounds exhibited potent cytotoxic effects against human cancer cell lines such as HCT15 and PC-3. The structure-activity relationship (SAR) indicated that specific substitutions on the benzofuran scaffold enhanced anticancer efficacy .
- PPAR Agonism : In a study involving animal models of dyslipidemia, selected derivatives demonstrated significant cholesterol-lowering effects at lower doses compared to existing PPAR agonists like fenofibrate. This suggests potential for developing new therapies for metabolic disorders .
- Antimicrobial Efficacy : A series of synthesized halogenated benzofurans were tested for antimicrobial properties. Compounds showed significant activity against Candida species with MIC values indicating their potential as antifungal agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving cyclization of chlorinated precursors. A typical approach includes using sodium hydride (NaH) in tetrahydrofuran (THF) for deprotonation, followed by coupling reactions. Reaction optimization involves adjusting temperature (0–25°C), stoichiometry, and catalysts (e.g., palladium for cross-coupling). Monitor progress via thin-layer chromatography (TLC) and characterize intermediates at each stage .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?
- Methodology :
- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and dihydrobenzofuran ring vibrations.
- NMR :
- 1H NMR: Dihydrobenzofuran protons appear as a multiplet (δ 3.0–4.0 ppm); absence of carboxylic acid proton if deprotonated.
- 13C NMR: Carboxylic carbon resonance near δ 170 ppm.
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) matching the molecular weight (e.g., 200.59 g/mol). Validate purity with HPLC (>95%) .
Q. What chromatographic methods are effective in purifying this compound, and how should solvent systems be selected?
- Methodology : Use silica gel column chromatography with gradients of ethyl acetate/hexane (10–50% polarity). For HPLC purification, employ a C18 column with acidic mobile phases (e.g., 0.1% trifluoroacetic acid in water/acetonitrile). Adjust retention times based on the compound’s logP (~2.5) .
Advanced Research Questions
Q. How should researchers address discrepancies between observed and theoretical spectral data for this compound derivatives?
- Methodology : Re-examine synthetic steps for byproducts (e.g., incomplete chlorination). Use 2D NMR (COSY, HSQC) to resolve structural ambiguities. Compare experimental data with density functional theory (DFT) calculations (B3LYP/6-311G** basis set) for optimized geometries and spectral predictions .
Q. What strategies are recommended for elucidating the reactivity of the carboxylic acid group under varying pH conditions?
- Methodology : Conduct pH-dependent NMR studies in D₂O/DMSO-d6. Titrate with NaOH/HCl to track deprotonation (δ 12–13 ppm for –COOH). Assess esterification efficiency (e.g., with methanol/H₂SO₄) or amidation (e.g., EDC/NHS coupling) under controlled pH .
Q. How can X-ray crystallography resolve stereochemical uncertainties in dihydrobenzofuran derivatives, and what crystal growth conditions are optimal?
- Methodology : Grow single crystals via slow evaporation from dichloromethane/hexane (1:3) at 4°C. Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and solve structures using SHELX. Refine with Olex2, focusing on Cl-substituent orientation and dihydrofuran ring puckering .
Q. What computational approaches predict the electronic properties of this compound, and how do they correlate with experimental observations?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
